Comparative In Vitro Potency Against Neuropathy Target Esterase (NTE)
In a direct head-to-head comparison of organophosphorus inhibitors, the 2-iodoethyl analog (ethyl octylphosphonofluoridate) exhibited an I50 value of 0.09 nM against NTE. This is comparable in magnitude to its ethyl analog (I50 = 0.04 nM), but the critical differentiation lies in the *lack* of induction of OPIDN (organophosphorus-induced delayed neuropathy) by the 2-iodoethyl compound, unlike the ethyl analog. This stark functional divergence, quantified in vivo, demonstrates that the 2-iodoethyl substituent fundamentally alters the toxicological outcome despite similar in vitro potency [1].
| Evidence Dimension | Neurotoxicity Induction (OPIDN) |
|---|---|
| Target Compound Data | Does not induce OPIDN |
| Comparator Or Baseline | Ethyl octylphosphonofluoridate: Induces OPIDN |
| Quantified Difference | Functional divergence (Inducer vs. Non-inducer) despite similar I50 |
| Conditions | In vivo hen model following intraperitoneal (ip) administration |
Why This Matters
This evidence is crucial for researchers designing organophosphorus probes for toxicology or neurobiology, as the 2-iodoethyl analog serves as a high-potency NTE inhibitor without the confounding neuropathic effects of the ethyl variant.
- [1] S. Y. Wu, et al., Chem. Res. Toxicol., 1995, 8(8), 1070-1075. DOI: 10.1021/tx00050a011 View Source
